molecular formula C24H23N5O4S B2867716 ethyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896300-62-2

ethyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2867716
CAS No.: 896300-62-2
M. Wt: 477.54
InChI Key: DXBNJLRMTMIQOA-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based derivative characterized by:

  • A 1,2,4-triazole core substituted at positions 3, 4, and 3.
  • A 4-methoxyphenyl group at position 5 of the triazole.
  • A 1H-pyrrol-1-yl group at position 2.
  • A sulfanyl-acetamido-benzoate side chain at position 3, with the benzoate ester located at the ortho (2-) position.

This structure combines electron-donating (methoxy) and electron-withdrawing (triazole) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-3-33-23(31)19-8-4-5-9-20(19)25-21(30)16-34-24-27-26-22(29(24)28-14-6-7-15-28)17-10-12-18(32-2)13-11-17/h4-15H,3,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBNJLRMTMIQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyrrole and methoxyphenyl groups. The final steps involve the formation of the sulfanylacetyl linkage and the esterification to yield the ethyl benzoate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may exhibit pharmacological activities, making it a potential lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets in biological systems. The compound’s various functional groups allow it to bind to specific sites on proteins or other macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Analogs with Halogen Substituents

Compound from :

  • Name: Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate.
  • Key Differences :
    • Substituent at triazole position 5 : 4-chlorobenzyl (Cl) vs. 4-methoxyphenyl (OCH3) in the main compound.
    • Benzoate position : Para (4-) vs. ortho (2-) in the main compound.
  • Para-substituted benzoates may exhibit reduced steric hindrance compared to ortho isomers, affecting molecular conformation and solubility .

Analogs with Semicarbazide Linkages

Compound from :

  • Name : 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide.
  • Key Differences :
    • Functional group : Semicarbazide replaces the sulfanyl-acetamido-benzoate chain.
    • Triazole substituents : Phenylacetyl and phenyl groups instead of pyrrole and methoxyphenyl.

Analogs with Pyrazole Cores

Compound from :

  • Name: (E)-Butyl 4-[[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]diazenyl]benzoate.
  • Key Differences: Core structure: Pyrazole instead of triazole. Substituents: Diazenyl and amino groups replace the pyrrole and sulfanyl-acetamido chain.
  • Implications :
    • Pyrazoles generally exhibit lower aromatic stability than triazoles, which may reduce metabolic resistance. The diazenyl group introduces conjugation effects, altering electronic properties .

Analogs with Dichlorophenoxy Substituents

Compound from :

  • Name: 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole.
  • Key Differences: Substituents: Dichlorophenoxy groups replace the methoxyphenyl and pyrrole moieties.
  • Implications :
    • Chlorine atoms enhance hydrophobicity and may improve antimicrobial activity, as seen in other halogenated triazoles. However, increased steric bulk could reduce solubility .

Structural and Functional Analysis

Physicochemical Properties

Property Main Compound Compound Compound
Molecular Weight ~495 g/mol (estimated) 495.982 g/mol ~450 g/mol (estimated)
Key Substituents OCH3, pyrrole, benzoate Cl, benzyl, benzoate Cl, dichlorophenoxy
Solubility Moderate (ester group) Lower (Cl reduces polarity) Very low (bulky Cl groups)

Biological Activity

Ethyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.

Structural Overview

The compound features a combination of aromatic rings, a pyrrole moiety, and a triazole structure, which contribute to its biological activity. The molecular formula is C24H23N5O4SC_{24}H_{23}N_5O_4S with a molecular weight of 477.54 g/mol. The presence of the methoxyphenyl group and the sulfanyl linkage are particularly noteworthy for their potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Triazole Core : The initial step includes the formation of the triazole ring through cyclization reactions.
  • Introduction of Functional Groups : Subsequent steps involve adding the pyrrole and methoxyphenyl groups.
  • Formation of Sulfanyl Linkage : The sulfanylacetyl linkage is created through nucleophilic substitution reactions.
  • Esterification : Finally, the benzoate derivative is formed via esterification reactions.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

Pathogen Inhibition Concentration (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic.

Anticancer Activity

Compounds with similar structural motifs have shown promising anticancer activity. For example, studies have reported that triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Modulation of apoptotic pathways

In vitro studies have demonstrated that certain triazole derivatives can significantly reduce cell viability in cancer cell lines at concentrations as low as 50 µM .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The compound's functional groups allow it to bind to active sites on enzymes or receptors, potentially inhibiting their activity or altering their function.

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of various triazole derivatives found that those containing methoxyphenyl groups exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. This compound was included in this study and showed significant inhibition against resistant strains of bacteria .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of triazole derivatives indicated that compounds similar to this compound could effectively induce apoptosis in breast cancer cell lines through mitochondrial pathways . This highlights the need for further exploration into its potential as an anticancer agent.

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